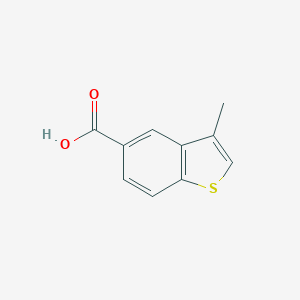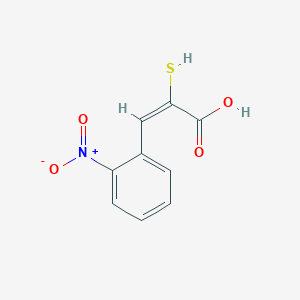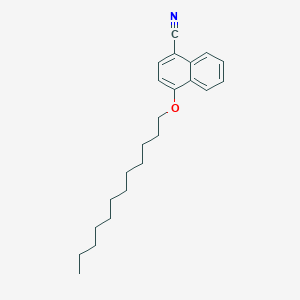![molecular formula C18H18Cl2N2O2S2 B371339 N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide CAS No. 222403-73-8](/img/structure/B371339.png)
N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2S2 and its molecular weight is 429.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Chlorophenols
Chlorophenols, which are structurally related to the given compound due to the presence of chlorophenyl groups, have been extensively studied for their environmental impact and toxicological effects. Krijgsheld and Gen (1986) assessed the contamination of aquatic environments by chlorophenols, noting moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. This study underscores the environmental persistence and bioaccumulation risks associated with chlorinated compounds, suggesting similar concerns could apply to the compound (K. Krijgsheld & A. D. Gen, 1986).
Chlorophenol Toxicity Mechanisms in Fish
Further elaborating on chlorophenol impacts, Ge et al. (2017) reviewed the toxic effects of chlorophenols on fish, highlighting oxidative stress, immune system alterations, endocrine disruption, and both apoptotic and proliferative cellular effects. Given the structural similarity, the compound may exhibit similar toxicological mechanisms, especially concerning environmental and biological interactions with chlorinated organics (Tingting Ge et al., 2017).
Chemical Warfare Agent Degradation and Toxicity
The review by Munro et al. (1999) on chemical warfare agent degradation products provides insights into the environmental fate and toxicity of similar complex molecules. Although the focus is on warfare agents, the study's considerations on degradation pathways, persistence, and mammalian/ecotoxicity could be relevant to understanding how such a complex chemical compound might behave in environmental and biological contexts (N. Munro et al., 1999).
Chlorophenols as Precursors in Chemical Processes
Peng et al. (2016) discussed chlorophenols' role as precursors in chemical and thermal processes, including their contribution to the formation of dioxins. This review highlights the potential for complex chlorinated compounds to undergo transformations leading to environmentally persistent and toxic by-products, suggesting that the compound of interest might participate in or undergo similar transformation processes (Yaqi Peng et al., 2016).
Propriétés
IUPAC Name |
2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylethylsulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S2/c19-13-3-1-5-15(9-13)21-17(23)11-25-7-8-26-12-18(24)22-16-6-2-4-14(20)10-16/h1-6,9-10H,7-8,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDJKJFDYUEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)


![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)


![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)